molecular formula C13H10ClN5 B13956644 (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine

(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine

Cat. No.: B13956644
M. Wt: 271.70 g/mol
InChI Key: MOOGLCGZMXXYIK-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine is a heterocyclic compound that features a pyrazine ring substituted with a pyrazolyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Pyrazolyl Group: The pyrazine ring is then substituted with a pyrazolyl group using a suitable reagent, such as a pyrazole derivative, under catalytic conditions.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrimidin-2-yl]-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyridin-2-yl]-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine is unique due to its specific combination of a pyrazine ring with a pyrazolyl and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(1H-pyrazol-5-yl)pyrazin-2-amine

InChI

InChI=1S/C13H10ClN5/c14-9-1-3-10(4-2-9)17-13-8-15-7-12(18-13)11-5-6-16-19-11/h1-8H,(H,16,19)(H,17,18)

InChI Key

MOOGLCGZMXXYIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CN=C2)C3=CC=NN3)Cl

Origin of Product

United States

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